4-Bromo-1,2-benzothiazol-3-one
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Overview
Description
4-Bromo-1,2-benzothiazol-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzothiazole ring enhances its reactivity and potential for various chemical transformations.
Scientific Research Applications
4-Bromo-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Safety and Hazards
Future Directions
Bromoderivatives of benzofused 1,2,5-thiadiazoles, which include “4-Bromo-1,2-benzothiazol-3-one”, are important precursors for the synthesis of dyes. These dyes are widely used to design effective photovoltaic materials . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-benzothiazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-bromophenylthioureas or o-bromophenylthiamides catalyzed by palladium . Another method includes the reaction of substituted anilines with potassium thiocyanate and bromine in acetic acid . These reactions typically require mild conditions and result in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its potential as an anticancer agent.
Uniqueness
4-Bromo-1,2-benzothiazol-3-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the introduction of various functional groups through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
4-bromo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQSWWBPKMUEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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